3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring, a thiazole ring, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the thiazole ring through a Hantzsch thiazole synthesis, which includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a green solvent like ethanol . The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing cellular processes. For instance, it has been shown to possess a potent triple-acting PPARα, -γ, and -δ agonist profile . This means it can modulate the activity of peroxisome proliferator-activated receptors, which play a crucial role in regulating metabolism and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-(4-fluorophenyl)-6-methyl-3-thiazole analogues
- Fluorinated pyridines
Uniqueness
What sets 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide apart from similar compounds is its unique combination of a pyrazole ring, a thiazole ring, and a fluorophenyl group. This structure provides it with distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19FN4OS |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H19FN4OS/c1-14-20(29-22(25-14)16-7-9-17(23)10-8-16)18-13-19(27-26-18)21(28)24-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,24,28)(H,26,27) |
InChI Key |
LTDZNOZKGFZPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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